1,4-Dibromo-6-fluoroisoquinoline
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Overview
Description
1,4-Dibromo-6-fluoroisoquinoline is a heterocyclic organic compound belonging to the class of isoquinolines. It is characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, which imparts unique chemical and physical properties to the compound. Isoquinolines are nitrogen-containing heteroaromatics with a benzene-ring-fused system, widely found in naturally occurring alkaloids and essential in pharmaceutical, agricultural, and materials sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-6-fluoroisoquinoline can be synthesized through various synthetic methodologies. One common approach involves the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .
Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing pre-fluorinated and pre-brominated benzene rings. This approach allows for the simultaneous installation of the isoquinoline framework and the halogen substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, fluorine gas, and various catalysts to facilitate the substitution process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-6-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The isoquinoline ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or fluorine gas can be used to introduce additional halogen atoms onto the isoquinoline ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dibromo-6-fluoroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromoisoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluoroisoquinoline: Lacks the bromine atoms, which can influence its chemical properties and applications.
1,4-Difluoroisoquinoline:
Uniqueness
1,4-Dibromo-6-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s unique reactivity and potential biological activities set it apart from other similar compounds .
Biological Activity
1,4-Dibromo-6-fluoroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. The isoquinoline structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves halogenation and functionalization of isoquinoline derivatives. Various methodologies have been explored to achieve high yields and purity. For instance, a common approach includes the bromination of 6-fluoroisoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 1 and 4 positions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial activity.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are known for their resistance to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In several studies, this compound has shown cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5 |
HeLa | 10 |
A549 | 15 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of bacterial infection. Mice treated with this compound exhibited significantly lower bacterial loads compared to the control group. This study highlighted its potential as a therapeutic agent in managing bacterial infections resistant to standard treatments .
Properties
IUPAC Name |
1,4-dibromo-6-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAUHZIOPEWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.